Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate
Description
Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate is a heterocyclic organic compound featuring a pyrrolidine core substituted with a 5-phenyl-1,2,4-oxadiazole moiety and a methyl ester functional group. The methyl ester group influences lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
methyl 2-[[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-23-13(21)9-17-16(22)20-8-7-12(10-20)14-18-15(24-19-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVKZTUJCSMCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions, often using reagents like carbonyl diimidazole (CDI) in toluene.
Synthesis of the pyrrolidine ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.
Coupling of the oxadiazole and pyrrolidine rings: This step involves the formation of an amide bond between the oxadiazole and pyrrolidine rings, typically using coupling reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and sodium acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Amides or esters with different functional groups.
Scientific Research Applications
Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cellular processes, such as protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4).
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with analogs from the provided evidence, focusing on structural motifs, functional groups, and inferred applications.
Physicochemical and Bioactivity Comparisons
- Pyrrolidine Derivatives: The target compound’s pyrrolidine ring is functionalized with a carboxamido group, unlike 1-methyl-5-oxopyrrolidine-3-carboxylic acid (), which lacks heteroaromatic substitution. The methyl ester in the target compound reduces polarity compared to the carboxylic acid in , enhancing membrane permeability .
- Pyrazophos contains a pyrazolopyrimidine core and phosphorothioate group, conferring broad-spectrum fungicidal activity. The target compound’s oxadiazole-pyrrolidine scaffold may offer selective bioactivity with reduced off-target effects .
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- The chlorophenylsulfanyl and trifluoromethyl groups in ’s compound enhance hydrophobicity and electrophilicity, whereas the target compound’s phenyl-oxadiazole group balances lipophilicity and aromatic interactions .
Biological Activity
Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes key findings from various studies regarding its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound consists of a pyrrolidine ring substituted with a 5-phenyl-1,2,4-oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities and is often investigated as a pharmacophore.
Molecular Formula: C₁₅H₁₈N₄O₃
Molecular Weight: 302.33 g/mol
IUPAC Name: this compound
Anticancer Activity
Several studies have documented the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
In a study by Elsayed et al. (2017), oxadiazole derivatives exhibited potent activity against cancer cells through mechanisms involving the inhibition of focal adhesion kinase (FAK), which is crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. For example:
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 32 µg/mL | |
| Compound E | S. aureus | 16 µg/mL |
These findings suggest that the presence of the oxadiazole ring enhances the antimicrobial activity of these compounds.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Oxadiazole Ring: The oxadiazole moiety is crucial for biological activity due to its ability to participate in hydrogen bonding and π-stacking interactions.
- Pyrrolidine Substitution: The pyrrolidine ring contributes to the compound's lipophilicity and overall stability, enhancing its bioavailability.
- Phenyl Group: The presence of the phenyl group increases hydrophobic interactions with biological targets.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where this compound was included as one of the key compounds. The study demonstrated that modifications in the substituents on the oxadiazole ring significantly influenced the anticancer activity against various cell lines .
Q & A
Basic: What are the standard synthetic routes for Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring. A common approach includes:
- Step 1: Coupling of phenylamidoxime with a pyrrolidine-carboxylic acid derivative using palladium-catalyzed cross-coupling under inert atmosphere (e.g., nitrogen) at 40–100°C .
- Step 2: Esterification or amidation reactions to introduce the methyl acetate group. For example, refluxing intermediates with methyl chloroacetate in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are recommended .
Basic: How is the compound characterized using spectroscopic methods?
Answer:
Routine characterization includes:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the pyrrolidine ring, oxadiazole moiety, and ester group. Key signals include δ 3.7–3.9 ppm (ester methyl) and δ 8.1–8.3 ppm (aromatic protons) .
- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺) and fragment patterns consistent with the oxadiazole ring cleavage .
- IR Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O) and 1620 cm⁻¹ (oxadiazole C=N) .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
Yield optimization strategies include:
- Catalyst Selection: Use of tert-butyl XPhos with palladium diacetate improves coupling efficiency in oxadiazole formation (yields up to 85% reported under inert conditions) .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or tert-butanol) enhance reaction rates for amidation steps .
- Temperature Control: Maintaining 80–100°C during cyclization prevents side reactions like oxadiazole ring degradation .
- Byproduct Mitigation: Post-reaction quenching with ice-water and extraction with dichloromethane reduces impurities .
Advanced: How to address discrepancies in bioactivity data across studies?
Answer:
Contradictions often arise from:
- Solubility Variability: The compound’s limited solubility in aqueous buffers (e.g., PBS) can skew IC50 values. Use of DMSO as a co-solvent (≤0.1% v/v) is critical for in vitro assays .
- Purity Issues: Trace byproducts (e.g., unreacted pyrrolidine intermediates) may interfere with biological assays. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) before testing .
- Structural Isomerism: Confirm the absence of regioisomers (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole) using NOESY or X-ray crystallography .
Basic: What are the recommended storage conditions for this compound?
Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials to prevent ester hydrolysis or oxadiazole ring oxidation .
- Humidity Control: Use desiccants (e.g., silica gel) to avoid hygroscopic degradation .
- Solubility-Based Handling: For long-term storage in solution, use anhydrous DMSO or ethanol to minimize decomposition .
Advanced: How to ensure purity when analyzing complex reaction mixtures?
Answer:
- Analytical Challenges: Low-concentration byproducts (e.g., de-esterified acids) may evade detection. Use UPLC-MS with a reverse-phase column (e.g., Acquity BEH C18) and electrospray ionization (ESI) for high sensitivity .
- Quantitative NMR (qNMR): Deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., maleic acid) enable precise quantification of impurities .
- Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) identify labile functional groups (e.g., ester hydrolysis) .
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
- Enzyme Inhibition: The 1,2,4-oxadiazole moiety acts as a bioisostere for carboxylic acids, targeting enzymes like PI3Kα or proteases .
- Pharmacophore Modeling: The pyrrolidine scaffold enhances binding to hydrophobic pockets in receptor docking studies .
- SAR Studies: Methyl ester derivatives are intermediates for prodrug development, enabling improved cellular uptake .
Advanced: How to resolve structural instability during biological assays?
Answer:
- pH Sensitivity: The compound may degrade in acidic/alkaline conditions. Use pH 6.5 ammonium acetate buffers (15.4 g/L) for in vitro assays to stabilize the oxadiazole ring .
- Light-Induced Degradation: Protect solutions from UV exposure using amber glassware or light-blocking containers .
- Metabolite Analysis: LC-MS/MS can identify degradation products (e.g., free carboxylic acids) formed during cell-based assays .
Basic: What solvents are compatible with this compound?
Answer:
- High Solubility: DMSO, DMF, and THF (≥10 mg/mL at 25°C) .
- Limited Solubility: Water, hexane, and ethyl acetate (<0.1 mg/mL). Pre-saturate aqueous buffers with the compound to avoid precipitation .
Advanced: How to design analogs for improved metabolic stability?
Answer:
- Ester Replacement: Substitute the methyl ester with tert-butyl or pivaloyloxymethyl groups to resist esterase cleavage .
- Oxadiazole Modifications: Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring to enhance oxidative stability .
- Prodrug Strategies: Link the pyrrolidine nitrogen to self-immolative spacers (e.g., carbamate) for targeted release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
